4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE
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Overview
Description
4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxy group, a methylphenyl thioether, and a naphthyl group attached to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the fluorine atom may result in various substituted derivatives.
Scientific Research Applications
4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-methylphenylboronic acid
- 4-fluoro-3-methylphenol
- 4-fluoro-3-nitrobenzoate
Uniqueness
4-FLUORO-N-{4-HYDROXY-3-[(4-METHYLPHENYL)SULFANYL]NAPHTHALEN-1-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H18FNO3S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-fluoro-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H18FNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14,25-26H,1H3 |
InChI Key |
MTKASAHPYCJSHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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